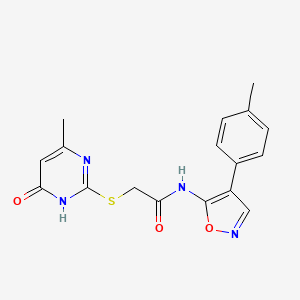

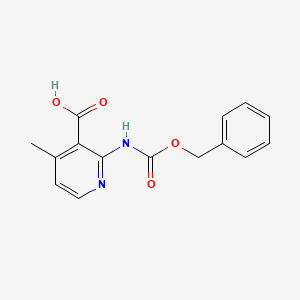

![molecular formula C18H17N3O3S B2557642 Ethyl 4-[2-(3-cyano-6-methyl-2-pyridylthio)acetylamino]benzoate CAS No. 883265-63-2](/img/structure/B2557642.png)

Ethyl 4-[2-(3-cyano-6-methyl-2-pyridylthio)acetylamino]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide . Acylation and intramolecular cyclization with carbon disulfide, ethyl cyanoacetate, acetic anhydride, or chloroacetyl chloride can result in the formation of the corresponding desired bicyclic pyrimidine derivatives .Chemical Reactions Analysis

While the specific chemical reactions involving Ethyl 4-[2-(3-cyano-6-methyl-2-pyridylthio)acetylamino]benzoate are not detailed in the available resources, similar compounds have been known to undergo reactions such as intermolecular cyclization with formamide, formic acid, urea, or thiourea .Applications De Recherche Scientifique

Synthesis of Heterocyclic Systems

Ethyl 4-[2-(3-cyano-6-methyl-2-pyridylthio)acetylamino]benzoate and its derivatives are primarily used in the synthesis of heterocyclic systems, contributing significantly to the development of various pharmaceutical and biological applications. For instance, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, a related compound, has been utilized to prepare N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other heterocyclic systems, showcasing the versatility of these compounds in synthesizing complex molecular structures for potential therapeutic use (Selič, Stanovnik, & Grdadolnik, 1997).

Anti-Juvenile Hormone Activity

Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate has been investigated for its novel anti-juvenile hormone (anti-JH) activity. It induces precocious metamorphosis in larvae of silkworms and black pigmentation of the larval cuticle, demonstrating potential for controlling pest populations and studying hormone regulation in insects (Ishiguro, Fujita, Kim, Shiotsuki, & Kuwano, 2003).

Antileukemic Activity

Derivatives related to ethyl 4-[[(2-thiazolylamino)carbonyl]-amino]benzoate, such as ureidothiazole and ureidothiadiazole derivatives, have been prepared and evaluated for their antileukemic activity against the leukemia P-388 tumor system in mice. These studies highlight the potential of ethyl 4-[2-(3-cyano-6-methyl-2-pyridylthio)acetylamino]benzoate derivatives in developing new antileukemic therapies (Zee-Cheng & Cheng, 1979).

Synthesis of Polyfunctional Heterocyclic Systems

Ethyl 4-[2-(3-cyano-6-methyl-2-pyridylthio)acetylamino]benzoate is a key reagent in synthesizing polyfunctional heterocyclic systems, such as pyrroles, pyrimidines, and isoxazoles. This reagent's versatility in creating a wide array of heterocyclic compounds underscores its importance in medicinal chemistry and drug development processes (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Propriétés

IUPAC Name |

ethyl 4-[[2-(3-cyano-6-methylpyridin-2-yl)sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-3-24-18(23)13-6-8-15(9-7-13)21-16(22)11-25-17-14(10-19)5-4-12(2)20-17/h4-9H,3,11H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFGREIVWJVDDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C=CC(=N2)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[2-(3-cyano-6-methyl-2-pyridylthio)acetylamino]benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-oxo-N-phenyl-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2557561.png)

![5-{[(4-Chlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2557562.png)

![8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2557565.png)

![2-(3-chloro-4-ethoxyphenyl)-5-(2,4-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2557566.png)

![methyl 2'-amino-1-ethyl-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate](/img/structure/B2557576.png)

![Methyl 3-{[(2,4-dichloroanilino)carbonyl]amino}-3-(4-isopropylphenyl)propanoate](/img/structure/B2557580.png)